![molecular formula C12H21NO3 B12552151 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- CAS No. 183443-23-4](/img/structure/B12552151.png)
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- is a synthetic organic compound known for its unique structural features and versatile applications. This compound is characterized by the presence of a propenamide group attached to a butyl chain, which is further substituted with a 2,2-dimethyl-1,3-dioxolan-4-yl moiety. The compound’s distinct structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- typically involves a multi-step process. One common method includes the reaction of propenamide with a suitable butyl derivative, followed by the introduction of the 2,2-dimethyl-1,3-dioxolan-4-yl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its applications in medicine and biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenamide, N,N-dimethyl-: Known for its use in polymer chemistry and as a monomer in the production of polyacrylamides.
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: Utilized in similar applications but with different structural features and properties.
Uniqueness
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- stands out due to its unique substitution pattern, which imparts specific chemical reactivity and physical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
183443-23-4 |
|---|---|
Molekularformel |
C12H21NO3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]prop-2-enamide |
InChI |
InChI=1S/C12H21NO3/c1-4-11(14)13-8-6-5-7-10-9-15-12(2,3)16-10/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
InChI-Schlüssel |
YTDMDAXDZHZZNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)CCCCNC(=O)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


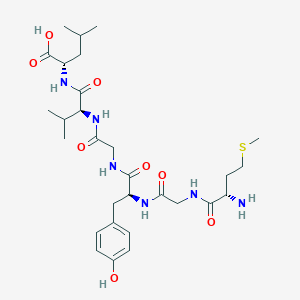
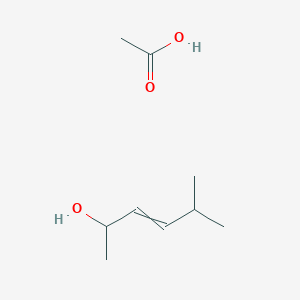
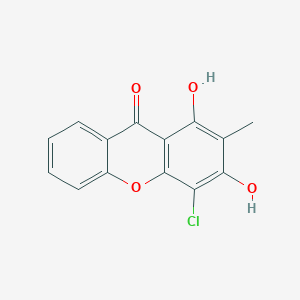
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)

![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
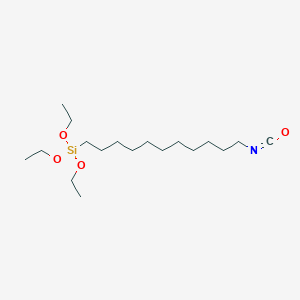
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
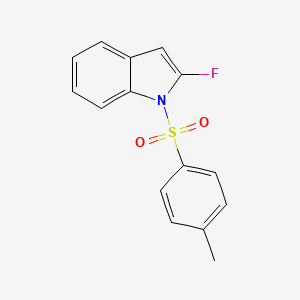

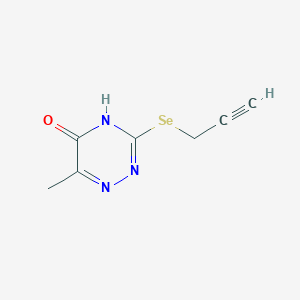
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)

